molecular formula C25H25N3O4 B2692451 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1171872-97-1

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea

Cat. No. B2692451
CAS RN: 1171872-97-1
M. Wt: 431.492
InChI Key: VCVYTLRJKVOGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known by the chemical abbreviation BQ-123 and has been found to have a range of biological effects that make it a promising tool for researchers. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Versatile Intermediates for Heterocyclic Compounds : One study highlighted the synthesis of versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinoline, used in preparing a wide variety of heterocyclic compounds through reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide (Phillips & Castle, 1980).
  • Migratory Ring Expansion : Another research demonstrated migratory ring expansion of metalated ureas to synthesize medium-ring nitrogen heterocycles, such as benzodiazepines and benzodiazocines, showcasing the compound's potential as a precursor in complex organic synthesis (Hall et al., 2016).

Medicinal Chemistry Applications

  • Antibacterial and Antifungal Activities : Research into pyrido quinazolones, which are structurally related, found that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting potential pharmaceutical applications for similar compounds (Singh & Pandey, 2006).
  • Antiproliferative Effects : Novel urea and bis-urea derivatives, including those with structural similarities to the compound , have been evaluated for their antiproliferative effects against various cancer cell lines, indicating their relevance in cancer research (Perković et al., 2016).

Chemical Synthesis and Optimization

  • Curtius Rearrangement : The synthesis of new alkyl derivatives through Curtius rearrangement demonstrated the versatility of similar urea compounds in organic synthesis, opening pathways to novel compounds (Khouili et al., 2021).
  • Multicomponent Synthesis : The multicomponent synthesis of octahydroquinazolines from urea or thiourea and substituted benzaldehydes showcases the compound's potential as a precursor in the synthesis of complex heterocyclic compounds (Tonkikh et al., 2004).

properties

IUPAC Name

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-31-22-12-10-20(15-23(22)32-2)27-25(30)26-19-9-11-21-18(14-19)8-13-24(29)28(21)16-17-6-4-3-5-7-17/h3-7,9-12,14-15H,8,13,16H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVYTLRJKVOGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea

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